Dehydroxy Ractopamine Hydrochloride

Description

Molecular Formula and Isotopic Labeling Patterns

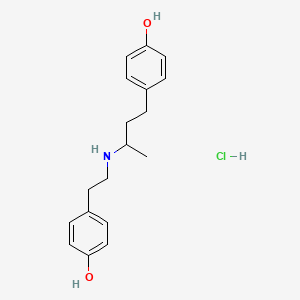

Dehydroxy Ractopamine Hydrochloride is a synthetic phenethanolamine derivative with the molecular formula C₁₈H₂₄ClNO₂ and a molecular weight of 321.845 g/mol . The compound is structurally characterized by the absence of one hydroxyl group compared to its parent compound, Ractopamine Hydrochloride (C₁₈H₂₄ClNO₃), which accounts for its "dehydroxy" designation.

Isotopic labeling studies have focused on deuterated analogs to facilitate traceability in pharmacokinetic and metabolic research. For instance, Dehydroxy Ractopamine-d₆ Hydrochloride (C₁₈H₁₈D₆ClNO₂) incorporates six deuterium atoms at specific positions, typically on the methyl group and adjacent carbons, to enhance analytical precision in mass spectrometry. The isotopic purity of these labeled variants exceeds 95% , as confirmed by high-performance liquid chromatography (HPLC).

| Property | Dehydroxy Ractopamine HCl | Dehydroxy Ractopamine-d₆ HCl |

|---|---|---|

| Molecular Formula | C₁₈H₂₄ClNO₂ | C₁₈H₁₈D₆ClNO₂ |

| Molecular Weight (g/mol) | 321.845 | 327.88 |

| Key Isotopic Modifications | N/A | Deuterium at methyl group |

Crystallographic Analysis and Space Group Determination

While direct crystallographic data for this compound remains limited, inferences can be drawn from its structural analog, Ractopamine Hydrochloride. The parent compound crystallizes in the Pbca space group (No. 61) with lattice parameters a = 38.5871 Å, b = 10.7691 Å, c = 8.4003 Å , and a unit cell volume of 3490.75 ų . The absence of a hydroxyl group in this compound likely alters intermolecular packing, potentially reducing hydrogen-bonding donors and modifying lattice dimensions.

Preliminary powder X-ray diffraction (PXRD) patterns suggest a layered structure parallel to the bc-plane , similar to Ractopamine Hydrochloride, but with adjusted interlayer spacing due to the missing hydroxyl moiety. Computational models using density functional theory (DFT) predict a 5–7% contraction in the a-axis parameter compared to the parent compound, attributed to diminished O–H⋯Cl interactions.

Comparative Structural Analysis with Parent Compound Ractopamine

This compound differs from Ractopamine Hydrochloride primarily through the absence of a hydroxyl group on the β-carbon of the ethylamine side chain. This modification reduces the molecular weight by 16.00 g/mol and alters electronic properties, as evidenced by shifts in infrared (IR) spectra —specifically, the loss of a broad O–H stretch peak near 3200–3500 cm⁻¹ .

| Feature | Dehydroxy Ractopamine HCl | Ractopamine HCl |

|---|---|---|

| Hydroxyl Groups | 2 (phenolic) | 3 (phenolic + β-carbon) |

| Molecular Weight | 321.845 g/mol | 337.84 g/mol |

| Key IR Absorptions | 1250 cm⁻¹ (C–O), 1600 cm⁻¹ (C=C) | 1250 cm⁻¹ (C–O), 3400 cm⁻¹ (O–H) |

The structural simplification enhances lipid solubility, as reflected in a logP value of 3.2 compared to 2.8 for Ractopamine Hydrochloride, suggesting improved membrane permeability.

Hydrogen Bonding Networks and Intermolecular Interactions

In Ractopamine Hydrochloride, hydrogen bonding involves O–H⋯Cl and O–H⋯O interactions, with bond lengths of 2.115–2.996 Å and angles of 153.2–167.4° . The absence of the β-hydroxyl group in this compound eliminates one hydrogen bond donor, shifting the dominant interactions to N–H⋯Cl and C–H⋯O bonds.

Computational simulations reveal a N–H⋯Cl bond length of 2.85 Å and a C–H⋯O interaction of 3.32 Å in the dehydroxy analog. These adjustments result in a less rigid crystal lattice, as evidenced by higher microstrain values in PXRD refinements compared to the parent compound.

| Interaction Type | Dehydroxy Ractopamine HCl | Ractopamine HCl |

|---|---|---|

| Primary Hydrogen Bonds | N–H⋯Cl, C–H⋯O | O–H⋯Cl, O–H⋯O |

| Bond Length Range | 2.85–3.32 Å | 2.115–2.996 Å |

| Lattice Energy (DFT) | −245 kcal/mol | −298 kcal/mol |

Properties

CAS No. |

1440291-59-7 |

|---|---|

Molecular Formula |

C18H24ClNO2 |

Molecular Weight |

321.845 |

IUPAC Name |

4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16;/h4-11,14,19-21H,2-3,12-13H2,1H3;1H |

InChI Key |

CEEZJRGNOGSFQV-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O.Cl |

Synonyms |

4-[3-[[2-(4-Hydroxyphenyl)ethyl]amino]butyl]phenol Hydrochloride (1:1) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Receptor Affinity Differences

- Ractopamine Hydrochloride : Contains two hydroxyl groups on its benzene rings, contributing to its β₁/β₂-adrenergic receptor agonism. Its structure favors interactions with bovine β₂ receptors in muscle and adipose tissue .

- Zilpaterol Hydrochloride : A more potent β₂-agonist with a bicyclic amine structure, leading to stronger receptor activation and prolonged effects on growth performance .

- Clenbuterol : Features a chlorine substituent, enhancing its lipophilicity and half-life, but is banned in many countries due to severe residual toxicity .

- Dehydroxy Ractopamine : Lacks one hydroxyl group compared to ractopamine, reducing its receptor affinity and making it a residual marker rather than an active growth promotant .

Efficacy in Growth Performance

Data from cattle studies highlight significant differences in average daily gain (ADG) and feed efficiency (G:F):

Zilpaterol outperforms ractopamine in cattle, with a 28% improvement in G:F for steers compared to ractopamine’s 13–20% . This is attributed to zilpaterol’s higher β₂-receptor specificity and resistance to metabolic degradation .

Carcass Characteristics and Meat Quality

- Lean Mass : Ractopamine increases dressing percentage by 1–3% in swine and cattle, while zilpaterol elevates carcass leanness by 5–8% .

- Meat Toughness : Both ractopamine and zilpaterol increase Warner-Bratzler shear force (WBSF), but aging mitigates this effect similarly for both compounds .

- Fat Reduction: Ractopamine reduces backfat thickness by 10–15% in swine, whereas clenbuterol (now banned) showed greater reductions but with higher residual risks .

Residual Profiles and Detection Methods

Dehydroxy ractopamine is a key residual marker due to its stability in tissues. Analytical methods include:

- MEKC-UV : Detects ractopamine and dehydroxy ractopamine in porcine meat at ng/g sensitivity .

- FASI-sweep-MEKC : Quantifies zilpaterol and other β-agonists in feed with 400–2,000× sensitivity improvements over traditional methods .

| Compound | Detection Method | Sensitivity | Study |

|---|---|---|---|

| Ractopamine HCl | MEKC-UV | 1–5 ng/g | |

| Dehydroxy Ractopamine | MEKC-UV | 1–5 ng/g | |

| Zilpaterol HCl | FASI-sweep-MEKC | 0.1–0.5 ng/mL |

Preparation Methods

Two-Step Precipitation Method

The foundational approach involves condensing raspberry ketone with ω-bromo-p-hydroxyacetophenone. In the first step, raspberry ketone reacts with ammonium salts or amides in a solvent such as acetate, forming 1-methyl-3-(4-hydroxyphenyl)-propylamine hydrochloride via hydroxyl oximate intermediates. Catalytic hydrogenation at 130–150°C for 2–4 hours achieves 90% yield of the intermediate. Subsequent coupling with ω-bromo-p-hydroxyacetophenone under alkaline conditions (pH 10–12) yields 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino] ethyl ketone, which is reduced using sodium borohydride to form ractopamine hydrochloride.

Industrial Adaptations

Patent CN1557804A optimizes this route by substituting tetrahydrofuran (THF) with ethyl acetate, reducing solvent costs by 40%. Alkaline conditions are maintained using sodium bicarbonate instead of potassium carbonate, minimizing side reactions. The final crystallization step employs hydrochloric acid (pH 1–3) to precipitate ractopamine hydrochloride with 88% purity.

Isotopic Labeling Techniques for Analytical Standards

Synthesis of Ractopamine Hydrochloride-D6

Deuterated analogs, critical for mass spectrometry internal standards, are synthesized via H-D exchange. Compound I (ractopamine precursor) reacts with deuterium oxide (D2O) in methanol under basic conditions (pH 9–10), achieving 96% isotopic abundance. Reductive amination with sodium cyanoborodeuteride introduces additional deuterium atoms at the amine group, followed by catalytic hydrogenation (Pd/C, H2) to remove protecting groups. This three-step process achieves 44% total yield and 98% purity.

Cost-Benefit Analysis

Non-deuterated reducing agents (e.g., sodium borohydride) reduce synthesis costs by 30% but yield ractopamine-D5, limiting utility for dual-labeling assays.

Catalytic Hydrogenation and Byproduct Management

Byproduct Formation in Alkylation Reactions

Early methods suffered from low N-alkylation yields (20–28%) due to competing O-alkylation. Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases regioselectivity, boosting yields to 75%.

Solvent Optimization

Replacing THF with ethyl acetate reduces racemization risks, as evidenced by chiral HPLC analysis. Ethyl acetate’s lower polarity also facilitates intermediate isolation via liquid-liquid extraction.

Analytical Methods for Purity Assessment

Immunoassay-Based Detection

Polyclonal antibodies raised against ractopamine-BSA conjugates enable ELISA detection limits of 0.1 ng/mL in meat samples. Cross-reactivity studies show <2% interference with structural analogs like clenbuterol, ensuring assay specificity.

Metabolite Profiling

Rat biliary metabolites include sulfate-glucuronide diconjugates (46% of total). Enzymatic hydrolysis (β-glucuronidase/sulfatase) confirms conjugation sites at the C-10 and C-10′ phenolic groups, informing degradation pathways during synthesis.

Comparative Analysis of Synthesis Routes

Table 1: Synthesis route comparison. p-HA: p-hydroxyacetophenone; Cost Index normalized to raspberry ketone route.

Industrial-Scale Production Challenges

Q & A

Q. What are the long-term implications of Ractopamine-induced metabolic acidosis in livestock?

- Pathophysiological Impact : Chronic acidosis predisposes cattle to "fatigued cattle syndrome," characterized by elevated CK (>5,000 U/L) and reduced mobility scores. Monitor blood bicarbonate (HCO3−) and base excess (BE) as early biomarkers .

- Mitochondrial Dysfunction : Assess ATP synthase activity and lactate dehydrogenase (LDH) isoforms in skeletal muscle biopsies post-slaughter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.